
3-(Hydroxymethyl)quinoxalin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)quinoxalin-5-ol is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The compound’s structure consists of a quinoxaline ring with a hydroxymethyl group at the 3-position and a hydroxyl group at the 5-position.
Vorbereitungsmethoden
The synthesis of 3-(Hydroxymethyl)quinoxalin-5-ol typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid, solvent-free conditions, or using catalysts such as sulfated polyborate . Industrial production methods often focus on optimizing yield and reaction time while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted .
Analyse Chemischer Reaktionen
3-(Hydroxymethyl)quinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group at the 5-position can undergo nucleophilic substitution reactions with halides or other electrophiles
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)quinoxalin-5-ol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes, interfere with DNA replication, and disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-(Hydroxymethyl)quinoxalin-5-ol can be compared with other similar compounds, such as:
Quinoxaline: The parent compound, which lacks the hydroxymethyl and hydroxyl groups. It has similar biological activities but may differ in potency and specificity.
Quinazoline: An isomer of quinoxaline with a different arrangement of nitrogen atoms in the ring.
Cinnoline: Another nitrogen-containing heterocyclic compound with a structure similar to quinoxaline.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
3-(hydroxymethyl)quinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O2/c12-5-6-4-10-7-2-1-3-8(13)9(7)11-6/h1-4,12-13H,5H2 |
InChI-Schlüssel |
VLYWSSHNEUVYRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N=C2C(=C1)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



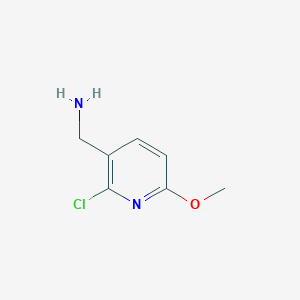
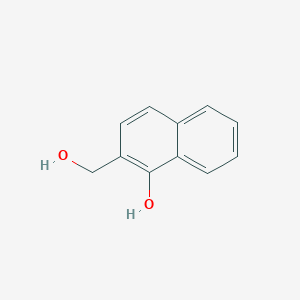
![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
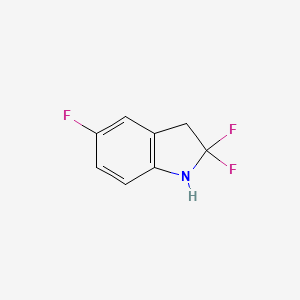
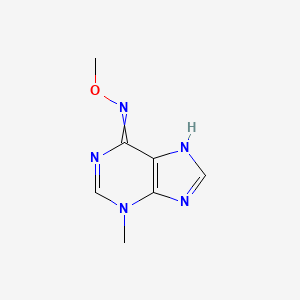

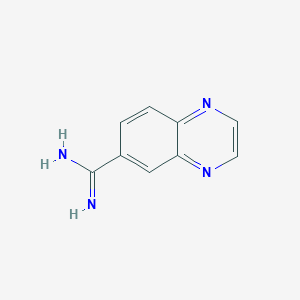

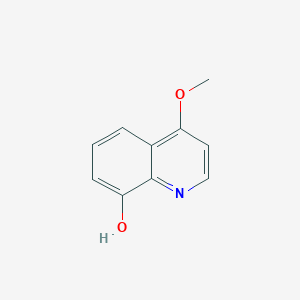

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)

